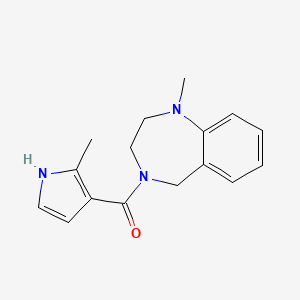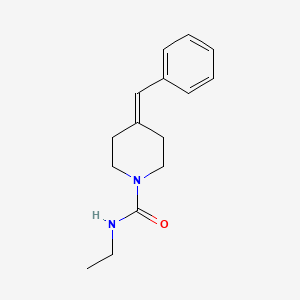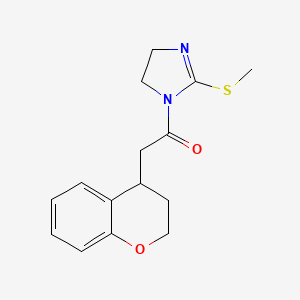
1-Ethyl-4-pyridin-2-yl-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-pyridin-2-yl-1,4-diazepane is a chemical compound that belongs to the diazepane family. It is a heterocyclic organic compound that contains both nitrogen and carbon in its structure. This compound has been the subject of extensive research due to its potential applications in various fields, including medicinal chemistry, organic chemistry, and materials science.
作用機序
The mechanism of action of 1-Ethyl-4-pyridin-2-yl-1,4-diazepane is not fully understood. However, it is believed that the compound acts on the central nervous system by enhancing the activity of inhibitory neurotransmitters such as gamma-aminobutyric acid (GABA). This leads to a decrease in neuronal excitability and a reduction in the frequency and severity of seizures.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. These include the modulation of GABAergic neurotransmission, the inhibition of voltage-gated sodium channels, and the reduction of oxidative stress. The compound has also been shown to exhibit neuroprotective effects, which may have potential applications in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One of the primary advantages of 1-Ethyl-4-pyridin-2-yl-1,4-diazepane for lab experiments is its relative ease of synthesis. The compound can be synthesized using a variety of methods, which makes it readily available for research purposes. However, one of the limitations of the compound is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are numerous future directions for research involving 1-Ethyl-4-pyridin-2-yl-1,4-diazepane. One area of interest is the development of new drug candidates based on the compound's structure and pharmacological properties. Another area of research involves the investigation of the compound's potential applications in materials science, particularly in the development of new catalysts and sensors. Finally, further studies are needed to elucidate the compound's mechanism of action and to identify new targets for therapeutic intervention.
合成法
The synthesis of 1-Ethyl-4-pyridin-2-yl-1,4-diazepane can be achieved through a variety of methods. One of the most common methods involves the condensation of pyridine-2-carboxaldehyde with 1,2-diaminoethane in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of pyridine-2-carboxylic acid with ethylenediamine in the presence of a dehydrating agent such as thionyl chloride.
科学的研究の応用
The scientific research applications of 1-Ethyl-4-pyridin-2-yl-1,4-diazepane are diverse and extensive. One of the primary areas of research involves the compound's potential as a drug candidate. Studies have shown that this compound exhibits significant anticonvulsant activity and may have potential applications in the treatment of epilepsy and other neurological disorders.
特性
IUPAC Name |
1-ethyl-4-pyridin-2-yl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-2-14-8-5-9-15(11-10-14)12-6-3-4-7-13-12/h3-4,6-7H,2,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZDGMJFEZTNMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCN(CC1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-4-[4-(methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B7584364.png)
![1-Methyl-3-[(2-propan-2-yloxolan-3-yl)methyl]urea](/img/structure/B7584372.png)

![1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7584382.png)


![3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone](/img/structure/B7584409.png)
![N-[2-(1,3-benzodioxol-5-yl)propan-2-yl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7584416.png)
![N-methyl-1-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B7584423.png)
![Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7584439.png)
![N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide](/img/structure/B7584446.png)
